molecular formula C12H18O B016827 6-Phenyl-1-hexanol CAS No. 2430-16-2

6-Phenyl-1-hexanol

Cat. No. B016827
Key on ui cas rn: 2430-16-2
M. Wt: 178.27 g/mol
InChI Key: FDXBUMXUJRZANT-UHFFFAOYSA-N
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Patent
US05243076

Procedure details

(3-Bromopropyl)benzene (20 g) in THF (75 ml) was added dropwise to magnesium (2.43 g) at a rate to maintain gentle reflux. The mixture was stirred for 2 h at RT and oxetane (10 g) was added dropwise. The resulting suspension was stirred at RT for 2h and at reflux for 16 h and poured into saturated aqueous NH4Cl (100 ml). The mixture was extracted with ER (3×75 ml) and the dried extract was evaporated to leave a yellow oil. Distillation of the oil gave the title compound as a colourless liquid (6.05 g) b.p. 100-105°/0.4 mmHg. T.l.c. [O] 0.3.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Mg].[O:12]1[CH2:15][CH2:14][CH2:13]1.[NH4+].[Cl-]>C1COCC1>[C:5]1([CH2:4][CH2:3][CH2:2][CH2:15][CH2:14][CH2:13][OH:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrCCCC1=CC=CC=C1
Name
Quantity
2.43 g
Type
reactant
Smiles
[Mg]
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
O1CCC1
Step Three
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ER (3×75 ml)
EXTRACTION
Type
EXTRACTION
Details
the dried extract
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
to leave a yellow oil
DISTILLATION
Type
DISTILLATION
Details
Distillation of the oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 6.05 g
YIELD: CALCULATEDPERCENTYIELD 33.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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